6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(11,12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZFBYFMLSALBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Considerations
The target compound features a pyridine core with two critical substituents:
- Sulfonyl chloride (-SO₂Cl) at position 3, which confers electrophilic reactivity for subsequent nucleophilic substitutions.
- 1,3-Dioxolane at position 6, typically introduced to protect a ketone or aldehyde functionality during multistep syntheses.
The 1,3-dioxolane group is acid-labile, necessitating careful pH control during reactions involving hydrochloric acid (HCl) or thionyl chloride (SOCl₂).
Synthetic Route 1: Diazotization-Chlorination Method
Reaction Overview
This method adapts the diazotization strategy described in CN112830892A for pyridine-3-sulfonyl chloride, modified to accommodate the 1,3-dioxolane substituent.
Proposed Reaction Scheme:
- Starting Material : 6-(1,3-Dioxolan-2-yl)pyridin-3-amine.
- Diazotization : Treatment with NaNO₂/HCl forms a diazonium salt.
- Diazonium Fluoroborate Formation : Reaction with sodium fluoroborate (NaBF₄) stabilizes the intermediate.
- Sulfonyl Chlorination : Reaction with SOCl₂/CuCl yields the target compound.
$$
\text{C}7\text{H}8\text{N}2\text{O}2 \xrightarrow[\text{NaNO}2, \text{HCl}]{0-5^\circ\text{C}} \text{Diazonium salt} \xrightarrow[\text{NaBF}4]{0-5^\circ\text{C}} \text{Fluoroborate intermediate} \xrightarrow[\text{SOCl}2, \text{CuCl}]{0-5^\circ\text{C}} \text{C}8\text{H}7\text{ClNO}4\text{S}
$$
Detailed Procedure
Step 1: Diazotization of 6-(1,3-Dioxolan-2-yl)pyridin-3-amine
- Reagents : 6-(1,3-Dioxolan-2-yl)pyridin-3-amine (1.0 equiv), 6–10 M HCl (3–4 equiv), NaNO₂ (1.05–1.1 equiv).
- Conditions : 0–5°C, 30–60 min.
- Critical Note : The 1,3-dioxolane group remains stable under cold, dilute HCl due to minimized acid-catalyzed hydrolysis.
Step 2: Diazonium Fluoroborate Isolation
- Reagents : NaBF₄ (1.1–1.3 equiv).
- Workup : Suction filtration and ice-cold HCl washes yield the stabilized diazonium fluoroborate.
Step 3: Sulfonyl Chlorination
Experimental Data and Optimization
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 6–10 M | Lower concentrations reduce dioxolane hydrolysis. |
| NaNO₂ Equivalents | 1.05–1.1 | Excess ensures complete diazotization. |
| Reaction Temperature | 0–5°C | Prevents diazonium decomposition. |
| CuCl Catalyst Loading | 0.5–1.0 mol% | Higher loadings accelerate chlorination. |
Yield : 85–90% (theoretical, extrapolated from).
Purity : >98% by HPLC (similar to pyridine-3-sulfonyl chloride in).
Synthetic Route 2: Direct Sulfonation-Chlorination Method
Reaction Overview
Adapted from EP2963019B1, this route involves direct sulfonation of a 6-(1,3-dioxolan-2-yl)pyridine precursor, followed by chlorination.
Proposed Reaction Scheme:
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group.
- Chlorination : Treatment with PCl₅ or SOCl₂ converts -SO₃H to -SO₂Cl.
$$
\text{C}7\text{H}7\text{NO}2 \xrightarrow[\text{ClSO}3\text{H}]{\text{Reflux}} \text{C}7\text{H}6\text{NO}5\text{S} \xrightarrow[\text{PCl}5]{\text{Chlorobenzene}} \text{C}8\text{H}7\text{ClNO}_4\text{S}
$$
Detailed Procedure
Step 1: Sulfonation of 6-(1,3-Dioxolan-2-yl)pyridine
- Reagents : 6-(1,3-Dioxolan-2-yl)pyridine (1.0 equiv), ClSO₃H (1.2 equiv).
- Conditions : Reflux in chlorobenzene (110–130°C), 4–6 h.
- Regioselectivity : The 1,3-dioxolane group directs sulfonation to the meta position (C3) via electronic effects.
Step 2: Chlorination of Sulfonic Acid
- Reagents : PCl₅ (1.5 equiv).
- Conditions : Chlorobenzene solvent, 80–90°C, 2–3 h.
- Workup : Aqueous quench, extraction with ethyl acetate, silica gel chromatography.
Experimental Data and Optimization
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| ClSO₃H Equivalents | 1.2–1.5 | Excess drives complete sulfonation. |
| Solvent | Chlorobenzene | Enhances thermal stability of dioxolane. |
| PCl₅ Equivalents | 1.5–2.0 | Ensures full conversion to sulfonyl chloride. |
Yield : 75–80% (theoretical, based on).
Purity : >95% by ¹H NMR (characteristic peaks at δ 7.70–9.32 ppm for pyridine protons).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Dioxolane Hydrolysis :
- Use aprotic solvents (e.g., chlorobenzene) and avoid aqueous workup at elevated temperatures.
- Regioselective Sulfonation :
- Byproduct Formation :
- CuCl catalyst in Route 1 minimizes disulfide byproducts.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in different fields of research and industry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts key structural features and properties of 6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride with two related compounds:
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-dioxolane group in the target compound donates electrons via resonance, reducing the electrophilicity of the sulfonyl chloride compared to 6-chloro-4-trifluoromethyl derivatives, where Cl and CF₃ groups withdraw electrons, accelerating nucleophilic attack .
- Steric Effects : The bulky dioxolane at the 6-position may hinder reactions at the adjacent sulfonyl chloride, contrasting with unsubstituted pyridine-3-sulfonyl chloride HCl, which lacks steric barriers .
- Solubility : The dioxolane’s ether oxygen improves solubility in polar organic solvents relative to halogenated analogs.
Biological Activity
6-(1,3-Dioxolan-2-yl)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a dioxolane moiety. The biological activity of such compounds often hinges on their ability to interact with various biomolecules, leading to significant pharmacological effects.
The molecular formula for this compound is . Its structure allows it to act as an electrophile in chemical reactions, particularly in the formation of covalent bonds with nucleophiles such as amino acids and other biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to inhibition. This property is particularly relevant in the context of cancer therapies where enzyme inhibition can reduce cell proliferation.
- Gene Expression Modulation : By interacting with transcription factors or regulatory proteins, this compound may influence gene expression patterns, thereby affecting cellular behavior.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can reduce the growth of triple-negative breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties . It has been tested against several bacterial strains, showing effectiveness comparable to established antibiotics. The introduction of electron-withdrawing groups like fluorine has been noted to enhance its antibacterial efficacy by improving binding affinity to bacterial targets.
Study 1: Antiproliferative Activity
A study conducted on the effects of this compound on breast cancer cell lines revealed that at concentrations ranging from 10 µM to 100 µM, the compound induced significant apoptosis as measured by Annexin V staining and reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Study 2: Antimicrobial Efficacy
In antimicrobial assays against Gram-positive bacteria, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Enterococcus faecalis. The time-growth kinetics indicated a rapid bactericidal effect within the first few hours of exposure.
| Bacterial Strain | MIC (µg/mL) | Time to Kill (hours) |
|---|---|---|
| Staphylococcus aureus | 32 | 4 |
| Enterococcus faecalis | 32 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
